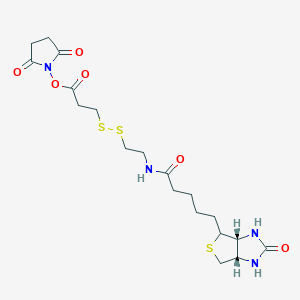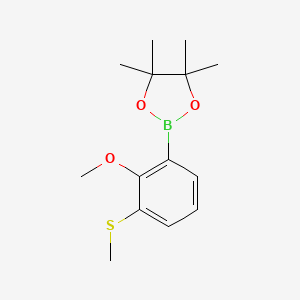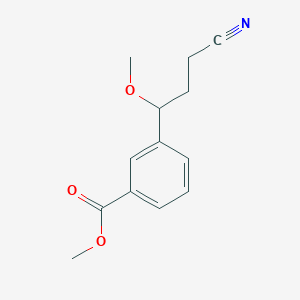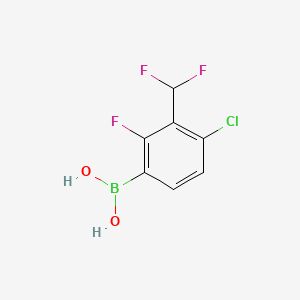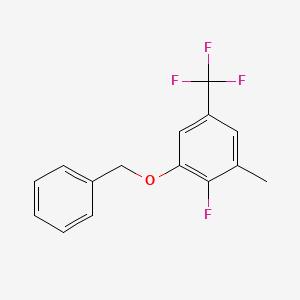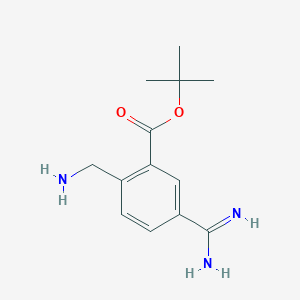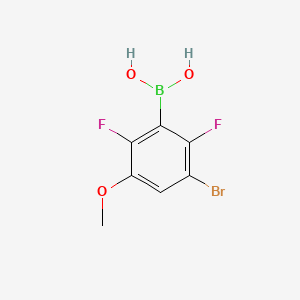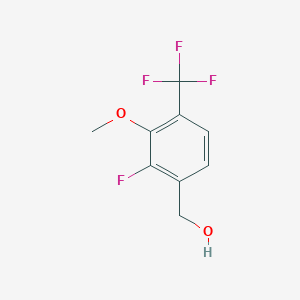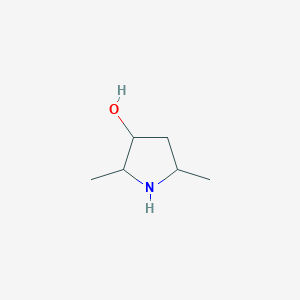![molecular formula C13H9BrO2 B14030167 5-Bromo-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B14030167.png)
5-Bromo-[1,1'-biphenyl]-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-[1,1’-biphenyl]-3-carboxylic acid: is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of a bromine atom at the 5th position and a carboxylic acid group at the 3rd position on the biphenyl structure. Biphenyl compounds are known for their stability and versatility in various chemical reactions, making them valuable in both academic research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-[1,1’-biphenyl]-3-carboxylic acid typically involves the bromination of [1,1’-biphenyl]-3-carboxylic acid. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the biphenyl compound in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of 5-Bromo-[1,1’-biphenyl]-3-carboxylic acid may involve large-scale bromination processes using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
化学反应分析
Types of Reactions: 5-Bromo-[1,1’-biphenyl]-3-carboxylic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed:
Substitution Reactions: Products include derivatives with various functional groups replacing the bromine atom.
Oxidation Reactions: Products include carboxylic acid derivatives such as esters or anhydrides.
Reduction Reactions: Products include alcohols or aldehydes derived from the carboxylic acid group.
科学研究应用
Chemistry: 5-Bromo-[1,1’-biphenyl]-3-carboxylic acid is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is involved in cross-coupling reactions such as Suzuki-Miyaura coupling.
Biology: In biological research, this compound is used to study the effects of brominated biphenyls on biological systems. It can be used as a probe to investigate enzyme interactions and metabolic pathways.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its derivatives may exhibit pharmacological activities such as anti-inflammatory or antimicrobial properties.
Industry: In the industrial sector, 5-Bromo-[1,1’-biphenyl]-3-carboxylic acid is used in the production of advanced materials, including liquid crystals and organic light-emitting diodes (OLEDs). It also finds applications in the synthesis of agrochemicals and specialty chemicals.
作用机制
The mechanism of action of 5-Bromo-[1,1’-biphenyl]-3-carboxylic acid depends on its specific application. In chemical reactions, the bromine atom and carboxylic acid group play crucial roles in determining the reactivity and selectivity of the compound. The bromine atom can participate in electrophilic or nucleophilic substitution reactions, while the carboxylic acid group can undergo oxidation or reduction.
In biological systems, the compound may interact with enzymes or receptors, influencing metabolic pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the derivatives used.
相似化合物的比较
- 4-Bromo-[1,1’-biphenyl]-4-carboxylic acid
- 2-Bromo-[1,1’-biphenyl]-3-carboxylic acid
- 5-Chloro-[1,1’-biphenyl]-3-carboxylic acid
Comparison: 5-Bromo-[1,1’-biphenyl]-3-carboxylic acid is unique due to the specific positioning of the bromine atom and carboxylic acid group, which influences its reactivity and applications. Compared to its analogs, it may exhibit different reactivity patterns in substitution reactions and varying biological activities. The presence of the bromine atom at the 5th position can also affect the compound’s electronic properties, making it distinct from other biphenyl derivatives.
属性
分子式 |
C13H9BrO2 |
|---|---|
分子量 |
277.11 g/mol |
IUPAC 名称 |
3-bromo-5-phenylbenzoic acid |
InChI |
InChI=1S/C13H9BrO2/c14-12-7-10(6-11(8-12)13(15)16)9-4-2-1-3-5-9/h1-8H,(H,15,16) |
InChI 键 |
JFSPYIYUKDAIBN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CC(=CC(=C2)Br)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


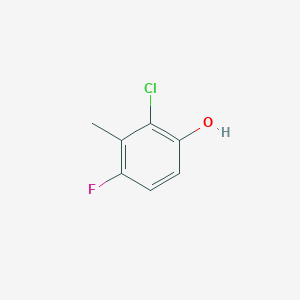

![methyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B14030099.png)
